![molecular formula C14H14N2O3 B2943421 Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate CAS No. 114501-07-4](/img/structure/B2943421.png)
Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate
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Overview
Description
Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate is a chemical compound that belongs to the pyridine family. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate is not well understood. However, it is believed to bind to metal ions through its nitrogen and oxygen atoms, leading to a change in its fluorescence properties. This change in fluorescence can be used to detect the presence of metal ions in a sample.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate. However, it has been reported to be non-toxic and non-carcinogenic. It is also stable under physiological conditions, making it a suitable probe for biological applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate is its high selectivity and sensitivity for metal ions. It is also easy to synthesize and purify, making it readily available for use in scientific research. However, its fluorescence properties can be affected by factors such as pH and temperature, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate in scientific research. One potential application is in the development of new metal ion sensors for environmental monitoring and biomedical imaging. It could also be used as a precursor for the synthesis of new pyridine derivatives with potential biological activity. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate is a synthetic compound that has been widely used in scientific research as a fluorescent probe for detecting metal ions. Its high selectivity and sensitivity make it a valuable tool for environmental monitoring and biomedical imaging. While there is limited information available on its biochemical and physiological effects, it has been reported to be non-toxic and non-carcinogenic. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate involves the reaction of 2-methoxyaniline with 2-chloro-3-pyridinecarboxylic acid in the presence of potassium carbonate and dimethylformamide. The reaction mixture is then heated at 100°C for several hours to obtain the desired compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate has been widely used in scientific research as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It has also been used as a ligand for the synthesis of metal complexes. Additionally, it has been used as a precursor for the synthesis of other pyridine derivatives.
properties
IUPAC Name |
methyl 2-(2-methoxyanilino)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-8-4-3-7-11(12)16-13-10(14(17)19-2)6-5-9-15-13/h3-9H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVKGSQAHSFVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=CC=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-methoxyanilino)pyridine-3-carboxylate |
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